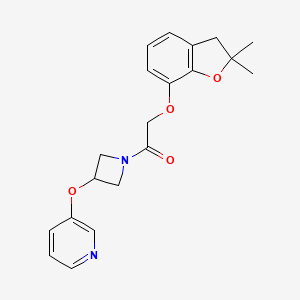

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone

Description

This compound is a substituted ethanone derivative characterized by a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an ether oxygen to a ketone group, which is further connected to a 3-(pyridin-3-yloxy)azetidine ring.

Properties

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-20(2)9-14-5-3-7-17(19(14)26-20)24-13-18(23)22-11-16(12-22)25-15-6-4-8-21-10-15/h3-8,10,16H,9,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPIRRLNXCHABD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CC(C3)OC4=CN=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs in the hydroxyacetophenone class exhibit variations in substituents that significantly influence their physicochemical and biological properties. Below is a comparative analysis based on available evidence:

Structural Analogues from the Handbook of Hydroxyacetophenones

Key Differences and Implications

This may enhance metabolic stability compared to 2-(1,3-Benzodioxol-5-yl)-1-(2-hydroxyphenyl)ethanone . The pyridine-azetidine moiety could improve solubility in polar solvents relative to the lipophilic 3,7-dimethyl-2,6-octadienyl chain in 1-[4-[(3,7-Dimethyl-2,6-octadienyl)oxy]-2,6-dihydroxyphenyl]-2-hydroxy-ethanone .

Biological Activity: Analogs like 2-(Benzoyloxy)-1-(2,4-dihydroxyphenyl)ethanone exhibit antioxidant properties due to phenolic hydroxyl groups . The target compound’s pyridine and azetidine groups may instead favor interactions with kinase or GPCR targets.

Synthetic Accessibility :

- The azetidine ring in the target compound introduces synthetic challenges compared to simpler ether-linked analogs. This could affect scalability relative to derivatives with straightforward benzodioxol or benzoyloxy substituents .

Research Findings and Data Limitations

While direct pharmacological or thermodynamic data for the target compound are absent in the provided evidence, inferences can be drawn:

- Stability: The dimethyl group on the dihydrobenzofuran may reduce oxidative degradation, a limitation observed in 2-(1,3-Benzodioxol-5-yl)-1-(2-hydroxyphenyl)ethanone .

Q & A

Q. What are the recommended synthesis strategies for this compound, and how can reaction conditions be optimized?

- Methodology : The synthesis involves multi-step reactions, including nucleophilic substitution for ether bond formation and coupling reactions between the dihydrobenzofuran and azetidine-pyridine moieties. Key steps:

Etherification : React 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with a halogenated ethanone derivative under basic conditions (e.g., K₂CO₃ in DMF) .

Azetidine Functionalization : Introduce the pyridin-3-yloxy group via Mitsunobu reaction or nucleophilic substitution using tert-butyloxycarbonyl (Boc)-protected intermediates .

Deprotection and Purification : Remove Boc groups with trifluoroacetic acid (TFA) and purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

- Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, higher yields (>70%) are achieved in THF at 60°C with catalytic DMAP .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., dihydrobenzofuran methyl groups at δ 1.4–1.6 ppm; azetidine protons at δ 3.8–4.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₂₃N₂O₄: 367.1658) .

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry (if crystalline derivatives are obtainable) .

Advanced Research Questions

Q. How can conformational analysis inform its potential as a kinase inhibitor?

- Methodology :

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to kinase ATP-binding pockets (e.g., JAK2 or EGFR). Focus on hydrogen bonding between the pyridinyloxy group and kinase residues (e.g., Lys/Met) .

- Dynamic Simulations : Conduct molecular dynamics (MD) simulations (50 ns) to assess stability of the ligand-receptor complex in explicit solvent (e.g., TIP3P water model) .

- Experimental Validation : Compare computational predictions with in vitro kinase inhibition assays (IC₅₀ values) using recombinant enzymes .

Q. What strategies mitigate instability of the azetidine ring during in vitro assays?

- Methodology :

- pH Stabilization : Use buffered solutions (pH 6.5–7.5) to prevent azetidine ring hydrolysis .

- Protective Groups : Temporarily introduce tert-butyl or acetyl groups to the azetidine nitrogen during synthesis, removing them post-purification .

- Lyophilization : Store the compound as a lyophilized powder under inert gas (argon) to minimize oxidative degradation .

Q. How can bioactivity contradictions between computational predictions and experimental data be resolved?

- Methodology :

- Data Cross-Validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) and verify compound purity (>95% by HPLC) .

- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing pyridinyloxy with phenyl) to isolate pharmacophoric contributions .

Experimental Design & Data Analysis

Q. What in vitro models are suitable for evaluating its pharmacokinetic properties?

- Methodology :

- Caco-2 Permeability Assays : Assess intestinal absorption potential (Papp values >1×10⁻⁶ cm/s indicate high permeability) .

- Microsomal Stability : Incubate with human liver microsomes (HLMs) to measure metabolic half-life (t₁/₂ >30 mins suggests favorable hepatic stability) .

- Plasma Protein Binding : Use equilibrium dialysis to determine unbound fraction (fu >5% is desirable for bioavailability) .

Q. How should researchers design studies to address conflicting solubility data?

- Methodology :

- Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid using nephelometry .

- Co-Solvency Approaches : Use cyclodextrin complexes or lipid-based formulations to enhance aqueous solubility .

- Thermodynamic Solubility : Measure via shake-flask method at equilibrium (24 hrs, 25°C) to avoid kinetic artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.